
Butyl 4-oxopiperidine-1-carboxylate
Overview
Description
Butyl 4-oxopiperidine-1-carboxylate is a piperidine derivative featuring a ketone group at the 4-position and a butyl ester moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research. For example, it is utilized in palladium-catalyzed reactions to generate alkenylsulfonyl fluorides (General Procedure A, ) and in the synthesis of tetrahydroisoquinoline derivatives via condensation with phenylhydrazine . Its molecular formula is C₁₀H₁₇NO₃, with a molecular weight of 199.25 g/mol.
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of Butyl 4-oxopiperidine-1-carboxylate in anticancer therapies. In one case study, derivatives of this compound were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Results indicated that these derivatives could selectively inhibit cancer cell proliferation while exhibiting low toxicity to normal cells, suggesting a promising avenue for targeted cancer treatments .
Hepatitis C Virus Inhibition
Research has demonstrated that this compound can serve as a scaffold for developing inhibitors against hepatitis C virus (HCV). A high-throughput screening identified several small molecules based on this scaffold that effectively inhibited HCV replication, marking its significance in antiviral drug development .
Case Studies Overview
Q & A
Q. Basic Synthesis and Characterization
Q. Q1. What are the standard synthetic routes for preparing Butyl 4-oxopiperidine-1-carboxylate, and how can purity be verified?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a piperidine derivative (e.g., 4-oxopiperidine) reacts with butyl chloroformate in the presence of a base like triethylamine in dichloromethane. Post-synthesis, purification via column chromatography or recrystallization is critical . Purity verification requires NMR (¹H/¹³C) to confirm structural integrity, HPLC for quantitative analysis (>98% purity), and mass spectrometry for molecular weight validation. Cross-referencing spectral data with literature (e.g., PubChem entries) ensures accuracy .
Q. Advanced Synthesis Optimization
Q. Q2. How can researchers optimize reaction yields for this compound under varying conditions?
Methodological Answer: Use factorial design to systematically evaluate variables such as temperature, solvent polarity, and catalyst concentration. For instance, a 2³ factorial experiment could test dichloromethane vs. THF, room temperature vs. 40°C, and triethylamine vs. pyridine. Response surface methodology (RSM) can model interactions between variables to identify optimal conditions . Kinetic studies (e.g., monitoring reaction progress via TLC or in-situ IR) further refine time-dependent yield improvements .
Q. Basic Structural and Functional Characterization
Q. Q3. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., carbonyl-adjacent protons at δ 2.5–3.5 ppm), while ¹³C NMR confirms the carboxylate (δ 165–175 ppm) and ketone (δ 205–215 ppm) groups.
- IR Spectroscopy : Stretching vibrations for C=O (carboxylate: ~1720 cm⁻¹; ketone: ~1680 cm⁻¹).
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 229.2) .
Q. Advanced Spectral Data Contradictions
Q. Q4. How should researchers resolve discrepancies in spectral data during characterization?
Methodological Answer: Contradictions (e.g., unexpected splitting in NMR or anomalous IR peaks) may arise from impurities or tautomerism. Conduct multi-technique validation:
Repeat synthesis with stricter anhydrous conditions to exclude solvent artifacts.
Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
Compare experimental data with computational predictions (DFT calculations for expected spectral patterns).
Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. Theoretical Framework Integration
Q. Q5. How can researchers align studies on this compound with existing theoretical frameworks?
Methodological Answer: Link synthesis and reactivity studies to established concepts:
- Basic : Apply frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites during reactions.
- Advanced : Integrate density functional theory (DFT) to model transition states in carboxylation reactions. Reference frameworks like Curtin-Hammett kinetics to explain regioselectivity in piperidine derivatives .
Q. Data Interpretation and Contradictions
Q. Q6. What strategies address inconsistent biological activity data for this compound derivatives?
Methodological Answer:
Replication : Repeat assays under standardized conditions (e.g., fixed pH, temperature).
Meta-Analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers.
Mechanistic Studies : Use molecular docking or SPR (surface plasmon resonance) to validate target binding affinities.
Batch Analysis : Verify compound stability (e.g., hydrolytic degradation via LC-MS) to rule out batch-dependent variability .
Q. Literature Review and Knowledge Gaps
Q. Q7. How can researchers efficiently identify knowledge gaps in the existing literature on this compound?
Methodological Answer:
Boolean Search Strategies : Use terms like ("this compound" AND "synthesis") OR ("reactivity" NOT "industrial") in databases (SciFinder, Reaxys). Apply truncation (e.g., "piperidin* carboxylate*") to capture variants .
Critical Analysis : Map reported biological activities against structural analogs to highlight understudied functional groups (e.g., substituent effects at the 4-position) .
Q. Safety and Handling Protocols
Q. Q8. What are the critical safety protocols for handling this compound in lab settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., dichloromethane).
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid water spray to prevent toxic vapor dispersion .
Q. Advanced Reactivity Studies
Q. Q9. How can researchers systematically study the reactivity of this compound under nucleophilic conditions?
Methodological Answer: Design a reactivity matrix:
Substrate Scope : Test nucleophiles (amines, thiols) under varying pH (e.g., buffered vs. non-buffered).
Kinetic Profiling : Use stopped-flow UV-Vis to monitor intermediate formation rates.
Computational Modeling : Apply molecular dynamics simulations to predict attack trajectories at the carbonyl or ketone sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of butyl 4-oxopiperidine-1-carboxylate, highlighting differences in substituents, molecular properties, and applications:
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
butyl 4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-2-3-8-14-10(13)11-6-4-9(12)5-7-11/h2-8H2,1H3 |
InChI Key |
RHVLHDSOTNYXPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)N1CCC(=O)CC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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